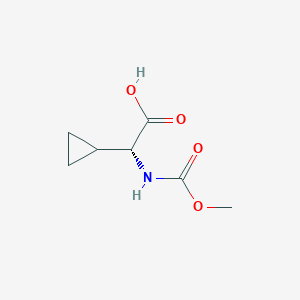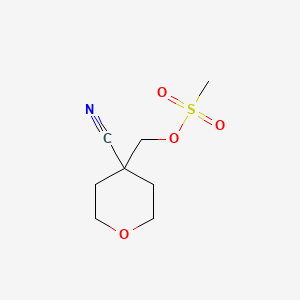![molecular formula C16H14N2S B3318637 (S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine CAS No. 1015248-96-0](/img/structure/B3318637.png)
(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine
Descripción general
Descripción
“(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They have been found to exhibit a wide range of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
Thiazolopyrimidines can be synthesized via various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can be halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The structure of thiazolopyrimidine derivatives can be characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The IR spectrum can provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación
Antimicrobial Agents :
- A study demonstrated the synthesis of novel substituted phenyl-1,5-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives, showing potent antimicrobial efficiency against various microbial strains. Some compounds exhibited significant activity against all tested pathogens, and their interactions with microbial proteins were also analyzed using in silico molecular docking studies (Venkatesh et al., 2018).
Anti-Inflammatory Activities :
- Research on thiazolo[3,2-a]pyrimidine derivatives revealed their potential anti-inflammatory properties. Specific compounds showed moderate anti-inflammatory activity, suggesting their possible use in treatments for inflammation-related conditions (Tozkoparan et al., 1999).
Cytotoxicity and Anti-Inflammatory Effects :
- Another study focused on the synthesis of (4-substituted-phenyl)-1,5-dihydro-2H-pyrimido[4,5-d][1,3]thiazolo[3,2a]-pyrimidine-2,4(3H)-dione derivatives. These compounds were evaluated for in vitro cytotoxicity and anti-inflammatory effects, showing potential as therapeutic agents (Sukanya et al., 2022).
Antiproliferative Activity :
- A 2020 study synthesized phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives, evaluating their antiproliferative activity against various cancer cell lines. Some compounds showed selective cytotoxicity to cancer cells, highlighting their potential in cancer therapy (Nagaraju et al., 2020).
Anti-Inflammatory Potential and QSAR Analysis :
- A study synthesized benzylidene oxazolo/thiazolo (3,2-a)-pyrimidine-6-carboxamide derivatives and evaluated their anti-inflammatory potential. The study also performed QSAR analysis, revealing the influence of certain molecular features on anti-inflammatory activity (Sawant et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds, such as thiazolopyrimidine derivatives, have been reported to inhibit tyrosinase , a key enzyme in melanogenesis. Other benzothiazole derivatives have been found to inhibit BCL-2 , a family of enzymes involved in apoptosis.
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Similar compounds have been shown to affect the pathways of melanogenesis and apoptosis . In melanogenesis, tyrosinase is inhibited, potentially affecting the production of melanin . In apoptosis, the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family is disrupted .
Result of Action
Similar compounds have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYZJAQMQBHNLH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=CC=CC=C3SC2=N[C@@H]1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B3318573.png)

![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)



![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)




